molecular formula C18H16FN3O3S B2448149 2-(4-Fluorophenyl)-1-[2-[(3-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]ethanone CAS No. 851808-84-9

2-(4-Fluorophenyl)-1-[2-[(3-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]ethanone

Cat. No. B2448149
CAS RN: 851808-84-9
M. Wt: 373.4
InChI Key: OIUDCTRQMPUVRG-UHFFFAOYSA-N
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Description

2-(4-Fluorophenyl)-1-[2-[(3-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]ethanone is a useful research compound. Its molecular formula is C18H16FN3O3S and its molecular weight is 373.4. The purity is usually 95%.
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Scientific Research Applications

Catalyst- and Solvent-Free Synthesis

An efficient approach for regioselective synthesis involving 2-fluorophenyl compounds has been developed, showcasing the strategic use of heterocyclic amides as intermediates in catalyst- and solvent-free conditions. This method highlights the potential of such compounds in synthesizing complex molecular structures, underlining their importance in organic synthesis and chemical engineering fields (Moreno-Fuquen et al., 2019).

Process Development in Pharmaceutical Synthesis

In the development of pharmaceutical compounds like Voriconazole, a broad-spectrum triazole antifungal agent, the structural manipulation of fluoroaryl compounds plays a crucial role. The synthesis involves setting relative stereochemistry and exploring diastereocontrol, highlighting the critical role of fluoroaryl compounds in the development of therapeutic agents (Butters et al., 2001).

Radical Scavenging Activity Analysis

Studies on phenol and its derivatives, including fluoroaryl compounds, have provided insights into their radical scavenging activities. The investigation into the molecular properties and mechanisms underlying these activities emphasizes the potential of fluoroaryl compounds in developing antioxidants and therapeutic agents (Al‐Sehemi & Irfan, 2017).

Novel Organic Syntheses

Research into the synthesis of aminobenzo[b]thiophenes using nitrophenyl ethanone derivatives showcases the versatility of these compounds in synthesizing heterocyclic systems. This work underlines the importance of fluoroaryl compounds in creating novel organic molecules with potential applications in materials science and pharmaceuticals (Androsov et al., 2010).

Molecular Docking and Spectroscopic Analysis

The study of 1-[3-(4-Fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]ethanone through FT-IR, NBO, HOMO-LUMO, and molecular docking emphasizes the compound's reactivity and potential as an anti-neoplastic agent. This research highlights the critical role of fluoroaryl compounds in drug discovery and development (Mary et al., 2015).

properties

IUPAC Name

2-(4-fluorophenyl)-1-[2-[(3-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16FN3O3S/c19-15-6-4-13(5-7-15)11-17(23)21-9-8-20-18(21)26-12-14-2-1-3-16(10-14)22(24)25/h1-7,10H,8-9,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIUDCTRQMPUVRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=N1)SCC2=CC(=CC=C2)[N+](=O)[O-])C(=O)CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201328568
Record name 2-(4-fluorophenyl)-1-[2-[(3-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201328568
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

9.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24815945
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS RN

851808-84-9
Record name 2-(4-fluorophenyl)-1-[2-[(3-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201328568
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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